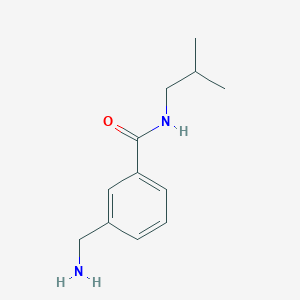

3-(aminomethyl)-N-(2-methylpropyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)8-14-12(15)11-5-3-4-10(6-11)7-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLIXGGMTLZPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=CC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis from a Cyano Precursor:an Alternative and Widely Used Method Involves the Reduction of a Nitrile Cyano Group. the Synthesis Starts with 3 Cyanobenzoic Acid.chemimpex.comnih.govafter Forming 3 Cyano N 2 Methylpropyl Benzamide, the Nitrile Group is Reduced to a Primary Amine. This Transformation is Reliably Achieved with Powerful Reducing Agents Like Lithium Aluminum Hydride Lialh₄ or by Catalytic Hydrogenation Using Catalysts Such As Raney Nickel or Palladium on Carbon Pd/c Under a Hydrogen Atmosphere.chemimpex.comthis Route is Often High Yielding and Provides Direct Access to the Desired Aminomethyl Functionality.

Advanced Synthetic Approaches for Enhanced Yield and Purity

While established routes are reliable, modern synthetic chemistry offers advanced methodologies to improve reaction efficiency, selectivity, and ease of purification, particularly for the generation of compound libraries.

The development of catalytic reactions offers more atom-economical and environmentally benign alternatives to classical synthetic methods.

Catalytic Amidation: Instead of stoichiometric activating agents, catalytic methods for direct amidation of carboxylic acids are being developed. These often involve boronic acid catalysts or transition metal complexes that facilitate the dehydration reaction between the carboxylic acid and the amine.

Late-Stage C-H Functionalization: A powerful modern strategy involves the direct functionalization of C-H bonds. For benzamide (B126) synthesis, this could mean starting with N-(2-methylpropyl)benzamide and selectively introducing a functional group at the meta-position using a transition metal catalyst. Nickel-catalyzed reactions, for example, have been explored for the C-H functionalization of benzamides. rsc.org While challenging, this approach could provide novel and efficient routes to the target compound and its analogues by installing a precursor to the aminomethyl group, such as a cyano or halo group, onto the pre-formed benzamide ring. Other catalytic strategies using various metals can facilitate the selective functionalization of amides and related compounds. researchgate.net

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of a large number of compounds, known as a library. nih.govnih.gov This methodology involves attaching one of the reactants to an insoluble polymer resin. All subsequent reaction steps and purifications are carried out with the compound of interest remaining attached to the solid support. Purification is simplified to washing the resin with solvents to remove excess reagents and byproducts. The final product is then cleaved from the resin.

For creating a library of this compound analogues, a 3-formyl- or 3-carboxy-substituted benzoic acid could be anchored to a suitable resin. The aminomethyl group can be introduced via reductive amination of the aldehyde or amidation of the carboxylic acid, followed by reduction. Subsequently, the anchored benzoic acid can be activated and reacted with a diverse set of amines to generate a library of N-substituted benzamides. Alternatively, an amine-functionalized resin could be used to react with various substituted benzoyl chlorides. thieme-connect.com The efficiency and amenability to automation make SPS an invaluable tool in drug discovery for exploring structure-activity relationships. nih.govresearchgate.netresearchgate.net

Exploration of Biological Activities and Pharmacological Potentials of 3 Aminomethyl N 2 Methylpropyl Benzamide Derivatives

In Vivo Preclinical Efficacy Studies (Excluding Human Clinical Data)

Derivatives of benzamide (B126) have been extensively evaluated in a variety of preclinical animal models to determine their therapeutic potential across several disease areas, including inflammation, pain, oncology, and neurological disorders.

In the context of inflammatory and pain models , benzamide derivatives have demonstrated notable efficacy. For instance, N-(adamantan-1-ylmethyl)-5-[(3 R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), a P2X7 antagonist, was shown to dose-dependently reduce lipopolysaccharide-induced interleukin-6 release in vivo. uvm.edu It also effectively prevented or reversed paw edema and mechanical hypersensitivity in a carrageenan-induced inflammation model. uvm.edu In a chronic model of collagen-induced arthritis, prophylactic administration of AACBA prevented clinical signs and histopathological damage. uvm.edu Similarly, another benzamide derivative, 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide, reduced paw edema in a carrageenan model and showed dose-dependent inhibition of granuloma formation in rats. nih.gov Further studies on phenolic diaryl amino piperidine (B6355638) benzamide derivatives highlighted their potential as delta opioid receptor agonists, demonstrating anti-nociceptive activity in rodent models of pain. nih.gov

In oncology , research has explored the utility of benzamide derivatives in overcoming multidrug resistance (MDR), a significant challenge in cancer chemotherapy. The novel benzamide derivative VKNG-2 was investigated for its ability to inhibit the ABCG2 transporter, which is often overexpressed in cancer cells and contributes to MDR. nih.gov Studies have shown that certain benzamide derivatives can decrease ABCG2-mediated resistance, thereby increasing the efficacy of chemotherapeutic drugs like mitoxantrone (B413) in cancer cell lines. nih.gov While these initial findings are based on in vitro work, they establish a strong rationale for subsequent in vivo animal model evaluation to confirm efficacy. nih.gov

In the realm of neurological disorders , benzamide derivatives are being investigated as potential treatments for conditions like Parkinson's disease and epilepsy. Based on the neuroprotective effects of the c-Abl inhibitor nilotinib (B1678881) in models of Parkinson's disease, a series of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives were designed and synthesized. nih.gov One particular compound from this series, 9a, not only showed significant c-Abl inhibitory activity but also demonstrated a potent neuroprotective effect against MPP+-induced cell death in a cellular model, suggesting its potential for further testing in animal models of Parkinson's. nih.gov Other research has focused on developing alaninamide derivatives, which have shown broad-spectrum antiseizure efficacy in various acute mouse seizure models, including the maximal electroshock (MES) and 6 Hz seizure models, which represent human focal seizures. nih.govmdpi.com

Table 1: Efficacy of Benzamide Derivatives in Preclinical Animal Models

| Compound Class/Derivative | Disease Model | Animal Model | Observed Efficacy | Reference |

| P2X7 Antagonist (AACBA) | Inflammation/Pain | Rat | Reduced paw edema and mechanical hypersensitivity; prevented signs of collagen-induced arthritis. | uvm.edu |

| 4'-methylbiphenyl-2-carboxamide | Inflammation | Rat | Reduced carrageenan-induced paw edema; inhibited granuloma formation. | nih.gov |

| Diaryl Amino Piperidine | Pain | Rodent | Demonstrated anti-nociceptive activity. | nih.gov |

| Alaninamide Derivatives | Epilepsy | Mouse | Provided high levels of antiseizure protection in MES and 6 Hz models. | nih.govmdpi.com |

Pharmacodynamic (PD) biomarkers are crucial in preclinical studies to provide evidence of target engagement and to understand the mechanism of action of a therapeutic candidate. In the evaluation of benzamide derivatives, several PD biomarkers have been assessed.

In studies of inflammatory models, cytokine levels are a key biomarker. The P2X7 antagonist AACBA was shown to dose-dependently reduce plasma levels of interleukin-6 (IL-6) following a lipopolysaccharide challenge, providing a clear in vivo biomarker of its anti-inflammatory activity. uvm.edu Similarly, other N-substituted benzamides have demonstrated a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNFα) in mice. nih.gov In a granuloma pouch model, treatment with a 4'-methylbiphenyl-2-carboxamide derivative led to the absence of C-reactive proteins, another important inflammatory marker. nih.gov

For benzamide derivatives targeting osteoporosis, a key biomarker is the level of collagen breakdown products. In a study involving ovariectomized rhesus monkeys, oral administration of a cathepsin K inhibitor from the benzamide class led to a dose-dependent reduction of collagen breakdown products by up to 76%, correlating with plasma concentrations of the drug. nih.gov

In the context of neurological disorders, particularly for sirtuin-2 (SIRT2) inhibitors designed for Huntington's disease, α-tubulin acetylation serves as a critical biomarker. Two thioether-derived benzamide compounds were found to increase α-tubulin acetylation in a dose-dependent manner in neuronal cell lines, confirming their mechanism of action. nih.gov

Table 2: Pharmacodynamic Biomarkers for Benzamide Derivatives

| Compound Class | Therapeutic Area | Biomarker | Effect | Reference |

| P2X7 Antagonist | Inflammation | Plasma Interleukin-6 (IL-6) | Reduction | uvm.edu |

| N-substituted benzamides | Inflammation | Tumor Necrosis Factor-alpha (TNFα) | Inhibition | nih.gov |

| Cathepsin K Inhibitor | Osteoporosis | Collagen Breakdown Products | Reduction | nih.gov |

| SIRT2 Inhibitor | Neurological Disorders | α-tubulin acetylation | Increase | nih.gov |

| Biphenyl Carboxamide | Inflammation | C-Reactive Proteins | Absence | nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-activity relationship (SAR) studies of benzamide derivatives have identified several key pharmacophoric features essential for their biological activity across different targets. A pharmacophore is the three-dimensional arrangement of functional groups necessary for molecular recognition and biological activity.

For many benzamide-based inhibitors, the core benzamide structure itself is a critical feature. The amide group often participates in crucial hydrogen bonding interactions with the target receptor or enzyme. drugdesign.org For instance, in a series of antitumor agents designed as histone deacetylase (HDAC) inhibitors, the heteroatoms of the amide group were found to be critical for activity, likely through chelation with a zinc ion in the enzyme's active site. nih.gov

The substitution pattern on the phenyl ring of the benzamide is another dominant pharmacophoric element. The position and nature of substituents can drastically alter activity. For example, in the aforementioned HDAC inhibitors, a 2-substituent on a connected phenyl ring was vital for anti-proliferative effects, whereas a chlorine atom or nitro-group on the same ring significantly decreased activity. nih.gov For melanogenesis inhibitors based on an N-benzyl benzamide scaffold, a 3D pharmacophore model was developed to define the key spatial and electronic features required for ligand-receptor interaction. nih.gov

In derivatives designed as SIRT2 inhibitors, molecular modeling revealed that the sulfonamide linker was not essential for binding and could be replaced. nih.gov This led to the discovery that a thioether linker was a more favorable pharmacophoric feature, enhancing potency. nih.gov For delta opioid receptor agonists, the presence of a phenol functional group was established as being of key importance for activity and selectivity. nih.gov

Modifying the structure of a lead benzamide compound can lead to significant changes in its functional outcomes, such as potency, selectivity, and bioavailability. SAR analyses systematically explore these modifications to map structural diversity to functional changes.

One common strategy is homologation, which involves systematically changing the length of an alkyl chain. This can reveal an optimal chain length for fitting into a hydrophobic pocket of the target, with activity often decreasing with chains that are either too short or too long. drugdesign.org The addition of specific substituents can also dramatically improve potency. For example, the addition of two methoxy groups to a piperidine renin inhibitor scaffold resulted in an analog with picomolar activity, a significant improvement attributed to better occupancy of a hydrophobic pocket. drugdesign.org

The replacement of entire chemical moieties can also lead to profound functional changes. In the development of SIRT2 inhibitors, replacing a metabolically labile sulfonamide group with a more stable thioether, sulfoxide, or sulfone group was explored. nih.gov This structural change not only aimed to improve metabolic stability but also resulted in a two- to three-fold increase in potency for the thioether analogues, demonstrating a direct correlation between this structural modification and the functional outcome. nih.gov

Furthermore, altering the core heterocyclic structure can impact activity. Studies on derivatives of YC-1, an indazole derivative, showed that replacing the indazole core with other nitrogen-containing heterocycles, such as pyrazolopyridinyl pyrimidine, could significantly increase inhibitory activity. nih.gov

The insights gained from SAR and SPR analyses form the basis for rational drug design, allowing for the targeted modulation of a compound's potency and selectivity.

A primary design principle is the optimization of interactions with the target protein. Molecular docking and modeling studies are used to visualize how a compound binds and to identify opportunities for enhanced interactions. nih.govnih.gov This can guide the replacement of moieties that have unfavorable interactions, as seen with the sulfonamide group in SIRT2 inhibitors, or the addition of functional groups that can form new, favorable interactions like hydrogen bonds or fill unoccupied hydrophobic pockets. nih.govdrugdesign.org

Another key principle is scaffold hopping or modification. If a particular core structure (scaffold) has limitations, it can be replaced with a different one that maintains the key pharmacophoric features while offering improved properties. The synthesis of tri-ring benzamide-containing aminonitriles as cathepsin K inhibitors is an example where combining specific binding elements resulted in highly potent and selective compounds. nih.gov

Selectivity is often achieved by exploiting differences between the target and off-target proteins. By designing molecules that specifically interact with residues unique to the target's binding site, selectivity can be enhanced. For SIRT2 inhibitors, the newly synthesized thioether analogues demonstrated higher selectivity over the related SIRT1 and SIRT3 enzymes. nih.gov

Finally, conformational constraint is a powerful design principle. The number of flexible bonds in a molecule influences its ability to adopt the optimal conformation for binding. pharmacophorejournal.com By introducing rigidity or specific conformational preferences into the molecule, it can be "pre-organized" to fit the target, which can lead to increased potency and selectivity.

Mechanistic Investigations and Molecular Target Identification

Unraveling the Mechanism of Action (MOA)

The benzamide (B126) functional group is a key structural feature in a variety of biologically active molecules. For instance, certain benzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govnih.govresearchgate.net The core structure of 3-(aminomethyl)-N-(2-methylpropyl)benzamide, featuring a benzamide moiety, suggests that it could potentially interact with a range of biological targets. However, without specific experimental data, any proposed mechanism of action would be purely speculative.

Direct binding studies are essential for identifying the specific molecular targets with which a compound interacts. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are commonly employed to quantify the affinity and kinetics of these interactions. A thorough search of scientific databases reveals a lack of published direct binding studies for this compound. While studies on other benzamide-containing compounds have demonstrated binding to targets like HDACs, it is not possible to extrapolate these findings to the specific compound without dedicated experimental validation. nih.govnih.gov

Global-scale analyses of protein (proteomics) and RNA (transcriptomics) expression levels following treatment with a compound can provide valuable insights into the biological pathways it modulates. These unbiased approaches can help to identify novel targets and downstream effects, thereby contributing to a more complete understanding of the MOA. At present, there are no publicly available proteomic or transcriptomic profiling studies specifically conducted on this compound.

Phenotypic screening, a strategy that identifies compounds based on their effects on cellular or organismal phenotypes, has regained prominence in drug discovery. drugtargetreview.comnih.govgiacomottolab.comnih.gov This approach does not require prior knowledge of a specific molecular target. Once a compound with a desired phenotype is identified, target deconvolution methods are employed to determine its molecular target(s). There is no indication from the available literature that this compound has been identified through a phenotypic screen or has undergone subsequent target deconvolution efforts.

Allosteric Versus Orthosteric Modulatory Mechanisms

The interaction of a ligand with its target can occur at the primary binding site (orthosteric) or at a secondary, topographically distinct site (allosteric). nih.govnih.govnih.gov Allosteric modulators can alter the target's conformation and, consequently, its activity or its affinity for the orthosteric ligand. nih.govnih.govnih.gov The determination of whether a compound acts as an allosteric or orthosteric modulator typically involves a combination of binding and functional assays. In the absence of such studies for this compound, its mode of modulation, should it prove to be biologically active, remains unknown.

Enzyme Kinetics and Inhibitory Profiles

For compounds that target enzymes, detailed kinetic studies are necessary to characterize the nature of their inhibition (e.g., competitive, non-competitive, uncompetitive). This information is crucial for understanding how the inhibitor interacts with the enzyme and its substrate. Given the lack of identified enzymatic targets for this compound, no enzyme kinetics or inhibitory profiles are available in the scientific literature. Studies on other benzamide derivatives have shown varied inhibitory profiles against enzymes like cholinesterases and β-secretase, but these are specific to the tested compounds. nih.gov

Computational and Theoretical Studies in Benzamide Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding the binding mode and affinity of benzamide (B126) derivatives at the atomic level. mdpi.com For "3-(aminomethyl)-N-(2-methylpropyl)benzamide," molecular docking studies would be employed to predict its interaction with specific biological targets.

The process involves preparing the three-dimensional structures of both the ligand ("this compound") and the target protein. Docking algorithms then explore various possible conformations of the ligand within the binding site of the protein, calculating the binding energy for each pose. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For instance, in studies of other benzamide derivatives, docking has been used to identify critical amino acid residues involved in binding. nih.govmdpi.com

A typical output from a molecular docking study is a scoring function that ranks the different binding poses. This score provides an estimate of the binding affinity, helping to prioritize compounds for further experimental testing.

Table 1: Illustrative Molecular Docking Parameters for a Benzamide Derivative

| Parameter | Description | Illustrative Value |

| Binding Affinity | Estimated free energy of binding (kcal/mol) | -8.5 |

| Hydrogen Bonds | Number of hydrogen bonds formed with protein residues | 3 |

| Interacting Residues | Key amino acid residues in the binding pocket | Tyr234, Asp112, Phe345 |

| Ligand Efficiency | Binding energy per heavy atom | -0.35 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. tandfonline.comnih.gov For "this compound," MD simulations would be performed after molecular docking to validate the predicted binding pose and assess the stability of the interaction. nih.gov

These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory of their movements. nih.gov By analyzing this trajectory, researchers can observe the flexibility of both the ligand and the protein, as well as the persistence of key intermolecular interactions identified in docking studies. tandfonline.com Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of its components. nih.govtandfonline.com

MD simulations are also instrumental in understanding the conformational landscape of "this compound" in different environments, such as in solution or when bound to a receptor. rsc.org This information is vital for a comprehensive understanding of its structure-activity relationship. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.comnih.gov

For a series of benzamide derivatives, a QSAR model can be developed to predict their biological activity based on various molecular descriptors. nih.govnih.gov These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. chemijournal.com The goal is to create a model that can accurately predict the activity of new, unsynthesized benzamide analogues. archivepp.com In the context of "this compound," a QSAR model could predict its potential efficacy based on its calculated descriptors.

The development of a QSAR model typically involves a dataset of compounds with known biological activities. chemijournal.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to derive the mathematical equation that best correlates the descriptors with the observed activities. uniroma1.it

A critical aspect of QSAR modeling is the selection of relevant molecular descriptors and the rigorous validation of the developed model. nih.govresearchgate.net Feature selection techniques are employed to identify the descriptors that have the most significant impact on the biological activity, avoiding overfitting and improving the model's predictive power. uniroma1.it

The validation of a QSAR model is essential to ensure its reliability and robustness. nih.govsemanticscholar.org This is typically done through internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. uniroma1.itresearchgate.net Statistical parameters such as the correlation coefficient (R²), cross-validated R² (q²), and root mean square error (RMSE) are used to assess the model's performance. nih.govnih.gov

Table 2: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model | > 0.5 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals | As low as possible |

| External R² (pred) | Measures the predictive ability on an external test set | > 0.6 |

Virtual Screening and Computational Design of Novel Analogues

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This technique can be used to discover novel benzamide analogues with improved activity or other desirable properties. nih.gov

Structure-based virtual screening utilizes molecular docking to assess the binding of compounds from a database to the target protein's active site. nih.gov Ligand-based virtual screening, on the other hand, uses information from known active compounds, such as a pharmacophore model or a QSAR model, to identify new molecules with similar properties. nih.gov

Following virtual screening, computational design techniques can be employed to modify the structure of "this compound" to enhance its interaction with the target. eurekaselect.com This involves in silico modifications of the molecule and subsequent evaluation of the new analogues' predicted activity and properties.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.govcambridge.orgslideshare.net These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. nih.govsrce.hrspringernature.com

Methodologies for in silico ADME prediction are diverse and can be broadly categorized into data-based and structure-based approaches. jst.go.jp Data-based methods, including QSAR and machine learning models, rely on existing experimental data to build predictive models for properties like solubility, permeability, and metabolic stability. nih.gov Structure-based methods may involve docking to metabolic enzymes or simulations of membrane transport. cambridge.org

For "this compound," various ADME properties would be predicted using these models. For example, predictive models can estimate its intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. cambridge.orgslideshare.net These in silico predictions help in prioritizing compounds for further development and can guide chemical modifications to improve their pharmacokinetic profile. nih.gov

Table 3: Common In Silico ADME Prediction Models

| ADME Property | Predictive Model Type | Key Descriptors/Inputs |

| Aqueous Solubility | QSAR, Machine Learning | LogP, Polar Surface Area, Molecular Weight |

| Intestinal Absorption | QSAR, Rule-based (e.g., Lipinski's Rule of Five) | LogP, Hydrogen Bond Donors/Acceptors |

| Blood-Brain Barrier Permeability | QSAR, Machine Learning | Polar Surface Area, Molecular Weight, Charge |

| CYP450 Metabolism | Docking, Pharmacophore Modeling, Machine Learning | Substrate structural features, electronic properties |

| Plasma Protein Binding | QSAR, Machine Learning | LogP, Charge, Molecular Descriptors |

Future Directions and Emerging Research Avenues for 3 Aminomethyl N 2 Methylpropyl Benzamide

Exploration of Novel Biological Targets and Therapeutic Applications

The benzamide (B126) scaffold is a privileged structure in drug discovery, known to interact with a diverse array of biological targets. walshmedicalmedia.com Derivatives have been developed as neuroleptics, anti-cancer agents, kinase inhibitors, and anti-emetics. nih.govnih.gov The future for 3-(aminomethyl)-N-(2-methylpropyl)benzamide could lie in systematically screening it against various target classes to uncover novel therapeutic potential.

One area of research on a closely related compound provides a critical starting point. In a study focused on discovering small molecule inhibitors of Ebola and Marburg virus entry, a series of 4-(aminomethyl)benzamides were identified as promising hits. However, the corresponding regioisomer, 3-(aminomethyl)benzamide, was found to be significantly less active, showing only 13% inhibition in the screening assay compared to 74% for the 4-substituted hit. nih.gov This finding, while negative in the context of filovirus entry, is valuable as it suggests that the substitution pattern on the benzamide ring is critical for this specific activity. Future research could leverage this information to explore other viral targets where the 3-aminomethyl conformation might be favorable.

Furthermore, the broader family of benzamides has shown activity against various enzymes and receptors. For instance, novel benzamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) for Alzheimer's disease, as well as tyrosine kinase inhibitors for cancer therapy. nih.govmdpi.com Systematic screening of this compound against panels of kinases, G-protein coupled receptors (GPCRs), and other enzymes could reveal unexpected activities.

| Potential Target Class | Rationale Based on Benzamide Research | Potential Therapeutic Application |

| Kinases (e.g., EGFR, VEGFR, Abl) | The 4-(aminomethyl)benzamide (B1271630) scaffold has been successfully used as a linker to develop potent tyrosine kinase inhibitors. nih.gov | Oncology |

| Dopamine/Serotonin Receptors | Substituted benzamides are classic scaffolds for neuroleptic drugs targeting these receptors. nih.gov | Psychiatry, Neurology |

| Enzymes (e.g., HDACs, SIRT2) | Various benzamide derivatives have been developed as inhibitors of histone deacetylases (HDACs) and sirtuins. nih.gov | Oncology, Neurodegenerative Diseases |

| Viral Proteins | While the 3-amino isomer was weak against Ebola GP, other viral targets may have compatible binding pockets. nih.gov | Infectious Diseases |

| Ion Channels | Benzamide derivatives have been explored for their anticonvulsant properties, often linked to ion channel modulation. walshmedicalmedia.com | Epilepsy, Neuropathic Pain |

This table outlines potential research avenues for this compound based on activities observed in structurally related compounds.

Development of Advanced Prodrug Strategies

A significant challenge in drug development is optimizing the pharmacokinetic properties of a lead compound, such as its solubility, stability, and ability to cross biological barriers like the blood-brain barrier (BBB). Prodrug strategies, which involve chemically modifying a drug into a bioreversible form, are a well-established method to overcome these hurdles. mdpi.com The structure of this compound features a primary amine and a secondary amide, both of which are amenable to prodrug modification.

Future research could focus on designing prodrugs to enhance the therapeutic potential of this compound. For instance, if a central nervous system (CNS) target is identified, prodrugs could be designed to improve BBB penetration. N-acylation of the aminomethyl group to form a cleavable amide or creating a carbamate (B1207046) linkage are common strategies to mask the polarity of amines. nih.gov Another sophisticated approach is the dihydropyridine-pyridinium salt system, a redox-based chemical delivery system designed to "lock" a drug into the brain after crossing the BBB. nih.gov

| Prodrug Strategy | Functional Group Targeted | Potential Advantage | Activation Mechanism |

| N-Acylation | Primary amine | Improved lipophilicity, altered solubility | Enzymatic hydrolysis (amidases) |

| Carbamate Formation | Primary amine | Controlled release, improved stability | Enzymatic hydrolysis (esterases/amidases) |

| N-Mannich Bases | Secondary amide | Increased aqueous solubility | Chemical/enzymatic hydrolysis |

| Phosphate Prodrugs | (If hydroxyl introduced) | Greatly increased aqueous solubility for IV formulation | Alkaline phosphatases |

| Dihydropyridine System | Primary amine | CNS targeting and retention | Oxidation in the brain |

This table presents potential prodrug modifications for this compound to enhance its drug-like properties.

Application of Artificial Intelligence and Machine Learning in Benzamide Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification of new targets, predicting compound activity, and optimizing drug properties. nih.gov For a compound like this compound, these computational tools offer a powerful way to guide future research efforts.

One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. By synthesizing a small library of derivatives of this compound and testing their activity against a specific target, ML algorithms can build models that predict the activity of virtual compounds. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Furthermore, AI can be used for in silico screening and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.gov Virtual screening could dock the 3D structure of this compound against thousands of known protein targets to identify potential binding partners. Concurrently, ADMET prediction models can forecast its likely pharmacokinetic and toxicity profile, identifying potential liabilities early in the development process.

| AI/ML Application | Description | Potential Impact on Research |

| Target Identification | Analyzing large biological datasets (genomics, proteomics) to identify novel proteins that may be modulated by benzamide-like structures. | Uncovering entirely new therapeutic applications. |

| Virtual Screening | Computationally docking the compound against libraries of 3D protein structures to predict binding affinity. | Rapidly identifying high-probability biological targets for experimental validation. |

| QSAR Modeling | Building predictive models based on the chemical structures and biological activities of a series of related compounds. | Guiding the rational design of more potent and selective analogs. |

| ADMET Prediction | Using ML models trained on existing drug data to predict properties like solubility, permeability, metabolic stability, and toxicity. | Early identification and mitigation of undesirable drug-like properties. |

| De Novo Design | Generative AI models can design entirely new benzamide derivatives optimized for specific targets and desired properties. | Creating novel intellectual property and highly optimized lead compounds. |

This table summarizes how AI and machine learning could be applied to accelerate the discovery and development of therapeutics based on the this compound scaffold.

Design of Chemical Probes for Cellular Pathway Interrogation

Chemical probes are small molecules designed to selectively bind to a specific protein target, allowing researchers to study its function in cells and organisms. A well-characterized chemical probe is an invaluable tool for validating a new drug target and interrogating complex cellular pathways. Should this compound be found to have a potent and selective interaction with a novel biological target, it could serve as a scaffold for the design of such probes.

The development of a chemical probe from this compound would involve several modifications. A common strategy is to attach a "tag" or "handle" to a part of the molecule that is not essential for binding to its target. This could be a fluorescent dye for visualization in microscopy, a biotin (B1667282) tag for affinity purification of the target protein, or a clickable alkyne or azide (B81097) group for bio-orthogonal chemistry applications.

Another advanced approach is the design of activity-based probes (ABPs). This would involve incorporating a reactive group (a "warhead") onto the benzamide scaffold that can form a covalent bond with the target protein. This allows for permanent labeling of the target, which is particularly useful for identifying the protein in complex biological mixtures using proteomic techniques.

Addressing Challenges in Benzamide Research and Opportunities for Innovation

While the benzamide scaffold is promising, its development is not without challenges. A key challenge, highlighted by the filovirus inhibitor study, is achieving target specificity and avoiding off-target effects, especially given the promiscuity of the benzamide core for different receptors. nih.gov The relatively low activity of the 3-aminomethyl isomer in that specific context underscores the sensitivity of structure-activity relationships (SAR) and the need for precise molecular design. nih.gov

Opportunities for innovation lie in leveraging modern synthetic methodologies to efficiently create diverse libraries of derivatives for screening. researchgate.net Furthermore, integrating the computational approaches described in section 6.3 can provide a more rational basis for design, moving beyond traditional trial-and-error synthesis. The exploration of multi-target compounds, where a single molecule is designed to hit two or more disease-relevant targets, is another exciting frontier, with some benzamides already investigated as dual AChE and BACE1 inhibitors. mdpi.com The future of this compound research will depend on a multidisciplinary approach, combining synthetic chemistry, computational science, and innovative biological screening to unlock its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(aminomethyl)-N-(2-methylpropyl)benzamide, and what reaction conditions optimize yield and purity?

- Answer : Synthesis typically involves sequential functionalization of the benzamide core. A primary route includes:

Substitution : Introduce the 2-methylpropyl group via alkylation of the amide nitrogen using isobutyl halides in the presence of a base (e.g., NaOH) .

Aminomethylation : Install the aminomethyl group via reductive amination or nucleophilic substitution on a pre-functionalized benzaldehyde intermediate. For example, use NH₃/NaBH₃CN under acidic conditions .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (e.g., hexane/EtOAc gradients) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of substituents. For instance, the aminomethyl proton resonates at δ ~3.5–4.0 ppm, while the 2-methylpropyl group shows split signals for the isopropyl moiety .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Q. What solvents and conditions are recommended for recrystallizing this compound?

- Answer : Use polar aprotic solvents (e.g., ethanol or acetone) with slow cooling. Solubility testing in DMSO or DMF is advised for recalcitrant crystallization .

Advanced Research Questions

Q. How can regioselectivity challenges during aminomethyl group installation be addressed?

- Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., amide nitrogen) using tert-butoxycarbonyl (Boc) groups to direct substitution to the benzamide ring .

- Catalysis : Employ transition-metal catalysts (e.g., Pd/Cu) for directed C–H activation, ensuring precise aminomethyl positioning .

- Computational Modeling : Predict reactive sites using DFT calculations to optimize synthetic routes .

Q. What strategies resolve contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no observed effect)?

- Answer :

- Orthogonal Assays : Validate activity using complementary methods (e.g., fluorescence-based assays and Western blotting for HDAC inhibition) .

- Dose-Response Studies : Test a broad concentration range (nM–μM) to identify threshold effects .

- Structural Analog Comparison : Benchmark against known HDAC inhibitors (e.g., MS-275) to assess structure-activity relationships .

Q. How can computational tools predict the binding affinity of this compound to protein targets?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with HDACs or other enzymes. Focus on hydrogen bonding between the aminomethyl group and catalytic residues .

- MD Simulations : Run 100-ns simulations to assess binding stability and conformational changes in the protein-ligand complex .

Q. What are the key impurities in synthesized batches, and how are they mitigated?

- Answer :

- Common By-Products : Unreacted intermediates (e.g., N-(2-methylpropyl)benzamide) or over-alkylated products.

- Mitigation : Optimize stoichiometry (e.g., 1.2 equivalents of aminomethylating agent) and use scavenger resins during purification .

- Analytical QC : Employ LC-MS with C18 columns to detect impurities >0.1% .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.